N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
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Overview
Description
N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is an organic compound known for its significance in various fields of scientific research. This compound belongs to a class of molecules featuring an imidazo[2,1-c][1,2,4]triazole core, which is notable for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide can be achieved through several methods. A common approach involves the condensation of a suitable imidazo[2,1-c][1,2,4]triazole derivative with a phenethyl amine under specific conditions. Typically, this reaction is carried out in a polar solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimized reaction conditions to enhance yield and purity. This might include the use of continuous flow reactors, automated monitoring systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide undergoes various types of chemical reactions. These include:
Oxidation: : The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: : Reduction of the compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of reduced derivatives.
Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: : Halogens (Cl2, Br2), amines (NH2R), and various alkylating agents
Major Products
The major products formed from these reactions vary depending on the type of reaction. Oxidation typically yields oxygenated derivatives, reduction produces hydrogenated compounds, and substitution reactions result in various substituted acetamides.
Scientific Research Applications
N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide has several scientific research applications:
Chemistry: : Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its possible therapeutic effects and pharmacological properties.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. This modulation could affect various cellular processes, ultimately leading to the compound's observed effects.
Comparison with Similar Compounds
N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide can be compared with other compounds containing the imidazo[2,1-c][1,2,4]triazole core. Similar compounds include:
Imidazo[1,2-a]pyridines: : These compounds share a similar fused ring structure but differ in their biological and chemical properties.
Benzimidazoles: : Although structurally different, benzimidazoles also exhibit a wide range of biological activities.
Triazolothiadiazines: : These compounds have a related heterocyclic system but exhibit distinct reactivity and applications.
This compound stands out due to its unique structural features and specific applications in various research fields.
Properties
IUPAC Name |
2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-16-7-9-18(10-8-16)25-13-14-26-20(25)23-24-21(26)28-15-19(27)22-12-11-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDZNJCSIOMOLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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